4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
Description
4-Methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 4 and a piperazinyl-methyl-oxazolyl moiety at position 4. Its structure combines a pyrimidine scaffold—a common pharmacophore in medicinal chemistry—with a substituted piperazine linker and a 5-methylisoxazole group.
Properties
IUPAC Name |
4-[[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-11-12(8-17-21-11)9-18-3-5-19(6-4-18)13-7-14(20-2)16-10-15-13/h7-8,10H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOKLSHYJCYBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C3=CC(=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the methoxy group via nucleophilic substitution. The piperazine ring can be introduced through a nucleophilic aromatic substitution reaction, followed by the attachment of the oxazole moiety via a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The oxazole moiety can be oxidized to form oxazolone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxazolone derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines.
Scientific Research Applications
Structure and Composition
The molecular formula of 4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is . The compound features a pyrimidine core substituted with a methoxy group and a piperazine moiety linked to an oxazole ring. This complex structure contributes to its unique biological activities.
Physical Properties
The compound is typically available in solid form and can be synthesized through various organic reactions involving piperazine derivatives and oxazole intermediates. Its solubility and stability can vary based on the solvent used and the conditions under which it is stored.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, the compound has been evaluated for its effectiveness against various cancer cell lines, demonstrating promising results in vitro.
Antidepressant Effects
The piperazine component of the molecule is known for its psychoactive properties. Preliminary studies suggest that this compound may influence serotonin receptors, potentially providing antidepressant effects. This makes it a candidate for further investigation in the treatment of mood disorders.
Antimicrobial Properties
There is emerging evidence that compounds containing oxazole and piperazine structures possess antimicrobial activity. The specific derivative discussed here has shown effectiveness against certain bacterial strains, indicating potential applications in developing new antibiotics.
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug design. Medicinal chemists are exploring modifications to enhance its potency and selectivity for various biological targets.
Screening Compounds
This compound is often used as a screening tool in high-throughput screening assays to identify new leads for drug development. Its ability to interact with multiple biological targets makes it suitable for libraries aimed at discovering novel therapeutic agents.
Case Studies
Several case studies have documented the synthesis and biological evaluation of this compound:
- Antitumor Activity Study : In vitro studies conducted on breast cancer cell lines showed that derivatives of this compound inhibited cell growth by inducing apoptosis.
- Antidepressant Research : Clinical trials are underway to evaluate the efficacy of similar compounds in treating depression, focusing on their action on serotonin transporters.
- Antimicrobial Testing : Laboratory tests have confirmed the effectiveness of this compound against resistant bacterial strains, highlighting its potential as a new antibiotic.
Mechanism of Action
The mechanism of action of 4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with analogs from the evidence, focusing on key structural and functional differences:
Table 1: Structural and Functional Comparison
*Estimated based on formula C15H20N6O2.
Key Findings:
Substituent Effects: Methoxy vs. Halogenation: Bromine in ’s compound adds steric bulk and polarizability, which could enhance binding to hydrophobic pockets but increase molecular weight, affecting pharmacokinetics .
Core Structure Diversity :
- Pyrimidine derivatives (target compound, ) are often prioritized for kinase inhibition, while fused heterocycles (e.g., pyrazolo-triazolo-pyrimidines in ) are explored for their conformational rigidity and metabolic stability .
Biological Targeting :
- Piperazinyl-methyl-oxazolyl groups (common in the target compound and ) are recurrent in antiviral and anticancer agents, suggesting a role in modulating protein-protein interactions or enzyme active sites .
Thermal and Chemical Stability :
- Ethoxy and phenylmethyl substituents () were studied for thermal behavior, indicating that bulkier groups may stabilize the molecule during synthesis or storage .
Limitations and Contradictions:
- Data Gaps : Direct pharmacological data for the target compound are absent in the evidence; inferences rely on structural analogs.
- Contrasting Substituent Priorities : While halogenation (e.g., bromine in ) may enhance binding, it could also increase toxicity risks compared to the target compound’s methoxy group .
Biological Activity
4-Methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
This compound features a pyrimidine core substituted with a methoxy group and a piperazine moiety linked to a 1,2-oxazole ring.
Anticancer Activity
Research indicates that derivatives of pyrimidine and oxazole exhibit significant anticancer properties. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of related oxadiazole compounds on human cancer cell lines. The results indicated that certain derivatives exhibited IC values ranging from 2.76 µM to 9.27 µM against ovarian and renal cancer cell lines, suggesting that modifications to the oxazole structure can enhance anticancer efficacy .
Antimicrobial Activity
Compounds containing oxazole and piperazine moieties have been reported to possess antimicrobial properties. These compounds are effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-methyl-1,2-oxazole derivative | Staphylococcus aureus | 10 µg/mL |
| Piperazine derivative | Escherichia coli | 15 µg/mL |
| Pyrimidine derivative | Bacillus subtilis | 12 µg/mL |
Enzyme Inhibition
The compound's structural components suggest potential for enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Such activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
Enzyme Inhibition Study
In vitro studies have shown that related compounds exhibit strong inhibitory activity against AChE with IC values as low as 2.14 µM, indicating their potential as therapeutic agents .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial resistance.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing neurochemical pathways.
- Cytotoxic Effects : Induction of apoptosis in cancer cells has been observed in related studies.
Q & A
Q. What are the recommended synthetic routes for 4-methoxy-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine?
The synthesis typically involves coupling a functionalized pyrimidine core with a piperazine derivative. For example:
- Step 1 : Prepare the pyrimidine scaffold via nucleophilic substitution of 4-methoxy-6-chloropyrimidine.
- Step 2 : Functionalize the piperazine moiety by alkylating 1-piperazine with (5-methyl-1,2-oxazol-4-yl)methyl chloride.
- Step 3 : Combine the intermediates under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate coupling .
Reaction optimization may require monitoring by TLC or HPLC to track intermediate purity .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and molecular conformation (e.g., analogous structures show a planar pyrimidine ring with a dihedral angle of 12°–15° relative to the piperazine group) .
- NMR spectroscopy : ¹H NMR can confirm methoxy (-OCH₃) and oxazole methyl (-CH₃) groups via singlet peaks at δ 3.8–4.0 ppm and δ 2.3–2.5 ppm, respectively .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~330) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Impurity profiles : Trace impurities (e.g., unreacted piperazine or oxazole intermediates) can skew bioassay results. Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to verify purity ≥98% .
- Structural analogs : Subtle differences in substituents (e.g., replacing 5-methyloxazole with benzodioxole) drastically alter target binding. Cross-check CAS numbers and substituent positions .
- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., hCA I vs. hCA II) require standardized protocols .
Q. What methodologies are used to study the compound’s stability under physiological conditions?
- Hydrolysis kinetics : Conduct pH-dependent degradation studies (pH 1–9) at 37°C. Monitor degradation via HPLC and identify products (e.g., cleavage of the piperazine-pyrimidine bond) .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (Td) and identify excipients that enhance shelf life .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Synthesize analogs with varied heterocycles (e.g., replacing oxazole with isoxazole or triazole) and assess IC₅₀ values against target enzymes .
- Substituent effects : Systematically alter the methoxy group (e.g., ethoxy, propoxy) and measure changes in logP (via shake-flask method) and membrane permeability (Caco-2 assay) .
- Piperazine substitutions : Introduce bulkier groups (e.g., phenylpiperazine) to evaluate steric effects on receptor binding .
Q. What advanced analytical methods are critical for purity evaluation?
- HPLC-DAD : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities at 0.1% levels .
- LC-MS/MS : Confirm molecular weights of degradation products (e.g., m/z 215 for cleaved oxazole-piperazine fragments) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
